N-(3,5-dimethoxyphenyl)-9-ethyl-9H-purin-6-amine
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Overview
Description
N-(3,5-dimethoxyphenyl)-9-ethyl-9H-purin-6-amine is a synthetic organic compound that has garnered attention in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a purine ring system substituted with a 3,5-dimethoxyphenyl group and an ethyl group, making it a versatile molecule for various chemical reactions and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxyphenyl)-9-ethyl-9H-purin-6-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dimethoxyaniline and 9-ethyl-9H-purine-6-amine.
Coupling Reaction: The key step in the synthesis is the coupling of 3,5-dimethoxyaniline with 9-ethyl-9H-purine-6-amine.
Reaction Conditions: The reaction is typically carried out in the presence of a palladium catalyst, a base (e.g., potassium carbonate), and a solvent (e.g., toluene) under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethoxyphenyl)-9-ethyl-9H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted purine derivatives.
Scientific Research Applications
N-(3,5-dimethoxyphenyl)-9-ethyl-9H-purin-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-9-ethyl-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and modulating biological pathways. For example, it may act as an inhibitor of thymidylate synthase, a key enzyme in DNA synthesis .
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dimethoxyphenyl)imidodicarbonimidic diamide: Shares the dimethoxyphenyl group but differs in the core structure.
3,4-Dimethoxyphenethylamine: Similar in having methoxy groups but differs in the overall structure and biological activity.
Uniqueness
N-(3,5-dimethoxyphenyl)-9-ethyl-9H-purin-6-amine is unique due to its specific substitution pattern on the purine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H17N5O2 |
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Molecular Weight |
299.33 g/mol |
IUPAC Name |
N-(3,5-dimethoxyphenyl)-9-ethylpurin-6-amine |
InChI |
InChI=1S/C15H17N5O2/c1-4-20-9-18-13-14(16-8-17-15(13)20)19-10-5-11(21-2)7-12(6-10)22-3/h5-9H,4H2,1-3H3,(H,16,17,19) |
InChI Key |
QMZGEEBCUXXRDR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC2=C(N=CN=C21)NC3=CC(=CC(=C3)OC)OC |
Origin of Product |
United States |
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